molecular formula C16H17NO4 B12896823 Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate CAS No. 185333-60-2

Ethyl 4-benzoyl-5-(propan-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B12896823
CAS No.: 185333-60-2
M. Wt: 287.31 g/mol
InChI Key: UPHANHKGRDBVBV-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the reaction of ethyl nitroacetate with propargyl benzoate in the presence of a base such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) in water or chloroform . This reaction leads to the formation of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly and cost-effective catalysts is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzoyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-benzoyl-4-isopropylisoxazole-3-carboxylate
  • Ethyl 4-benzoyl-5-methylisoxazole-3-carboxylate
  • Ethyl 4-benzoyl-5-phenylisoxazole-3-carboxylate

Uniqueness

Ethyl 4-benzoyl-5-isopropylisoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

185333-60-2

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl 4-benzoyl-5-propan-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-4-20-16(19)13-12(15(10(2)3)21-17-13)14(18)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

UPHANHKGRDBVBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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